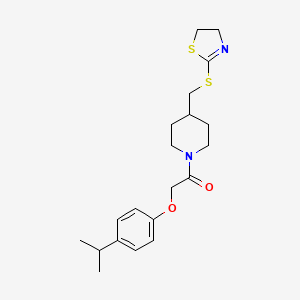
2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactivity . The presence of a carboxylic acid group (-COOH) and a chlorophenyl group (a benzene ring with a chlorine atom) could potentially contribute to its reactivity and properties.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic quinoline ring, the electron-withdrawing carboxylic acid group, and the chlorophenyl group. These groups could potentially undergo various chemical reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a carboxylic acid group could potentially make the compound acidic. The compound might also exhibit strong absorption in the UV-visible region due to the conjugated π-system of the quinoline ring .Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Quinazoline and quinazolinone derivatives, which share a similar heterocyclic structure, have also been reported to exhibit diverse biopharmaceutical activities .
Mode of Action
For instance, some quinazolinone derivatives have shown α-glucosidase inhibitory activity .
Biochemical Pathways
It’s worth noting that indole derivatives, which share a similar structure, have been reported to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds like quinazolinone derivatives have been reported to exhibit promising antimicrobial and antiproliferative activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBGTZWBYZTJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)
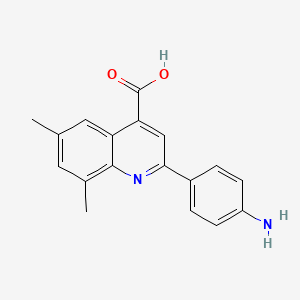
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)
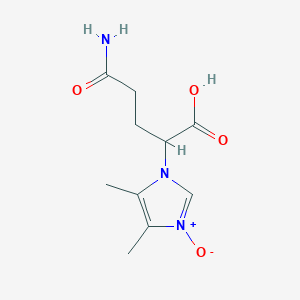
![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)


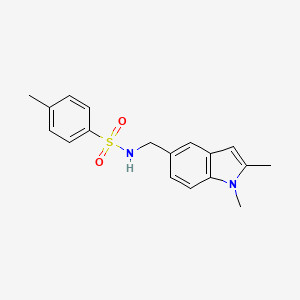
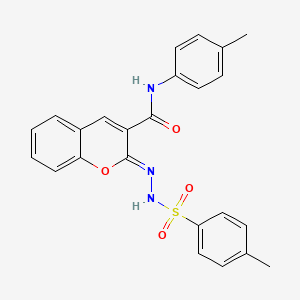
![2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine](/img/structure/B2388956.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)
